
Blood Group H disaccharide
概要
説明
These antigens are frequently found at the nonreducing ends of sugar chains of glycoconjugates, including glycoproteins, glycolipids, and oligosaccharides . The H-antigen plays a crucial role in various biological processes, including blood group determination and immune response.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Blood Group H disaccharide typically involves the use of glycosyltransferase enzymes. For instance, galactoside 2-α-L-fucosyltransferases (FUT1 and FUT2) are responsible for synthesizing the H-antigen by adding fucose to the galactose residue . The reaction conditions often include the presence of specific donors like UDP-fucose and acceptors like galactose.
Industrial Production Methods: Industrial production of this compound can be achieved through enzymatic synthesis using recombinant glycosyltransferases. This method ensures high specificity and yield, making it suitable for large-scale production .
化学反応の分析
Types of Reactions: Blood Group H disaccharide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the disaccharide can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups like amino or acyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like periodic acid or bromine water.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like acetic anhydride or benzoyl chloride.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Acetylated or benzoylated derivatives.
科学的研究の応用
Blood Group H disaccharide has numerous applications in scientific research:
Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: Plays a role in cell-cell recognition and signaling processes.
Medicine: Used in blood typing and transfusion medicine to determine blood group compatibility.
Industry: Employed in the production of glycoprotein-based therapeutics and diagnostics.
作用機序
The mechanism of action of Blood Group H disaccharide involves its interaction with specific glycosyltransferase enzymes. These enzymes catalyze the transfer of fucose to the galactose residue, forming the H-antigen. The molecular targets include the acceptor substrates (galactose) and the donor substrates (UDP-fucose). The pathways involved are primarily related to glycosylation and carbohydrate metabolism .
類似化合物との比較
Blood Group A disaccharide (GalNAcα1-3[Fucα1-2]Gal): Differs by the addition of N-acetylgalactosamine.
Blood Group B disaccharide (Galα1-3[Fucα1-2]Gal): Differs by the addition of galactose.
Uniqueness: Blood Group H disaccharide is unique due to its role as the precursor for both A and B antigens. It serves as the foundational structure upon which additional sugars are added to form the specific blood group antigens .
特性
IUPAC Name |
(2S,3S,4R,5S,6R)-2-methyl-6-[(3R,4S,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O10/c1-3-5(14)7(16)9(18)12(20-3)22-10-8(17)6(15)4(2-13)21-11(10)19/h3-19H,2H2,1H3/t3-,4+,5+,6-,7+,8-,9-,10+,11?,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRVRBXGIRFARR-FFLOLMAFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O[C@@H]2[C@H]([C@H]([C@H](OC2O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



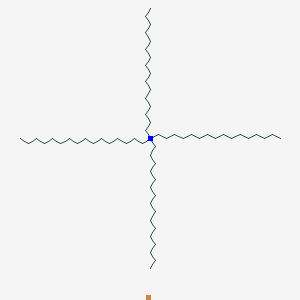

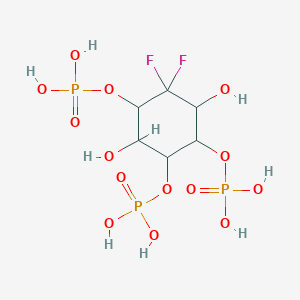
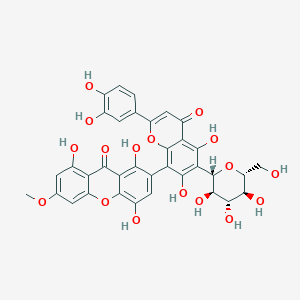


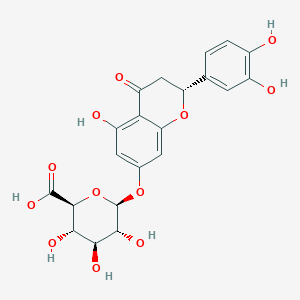
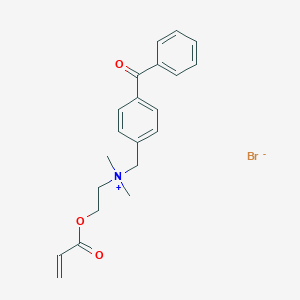

![(3aR,5R,6S,6aR)-5-ethynyl-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B137429.png)

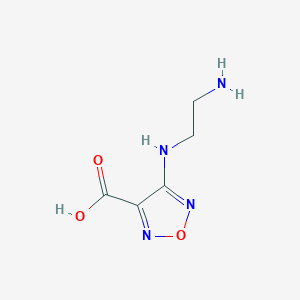
![2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole](/img/structure/B137436.png)
